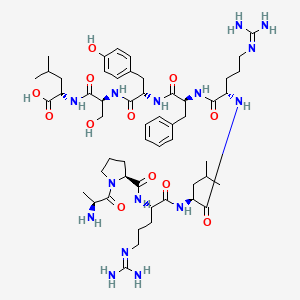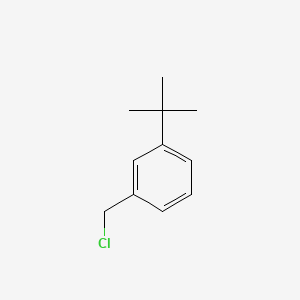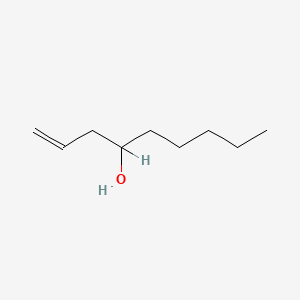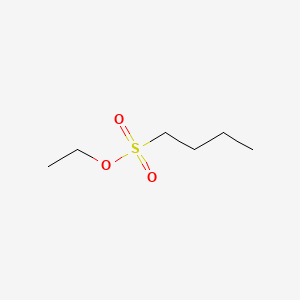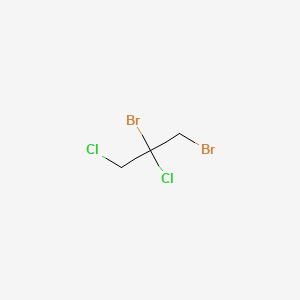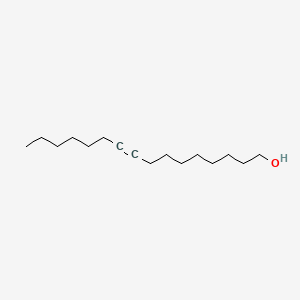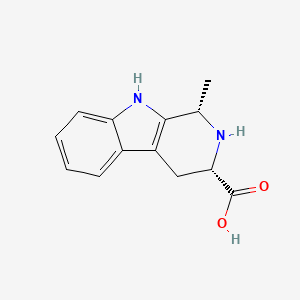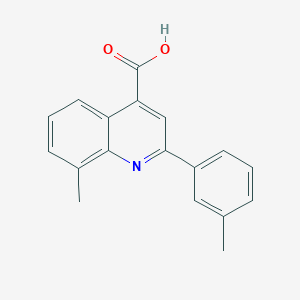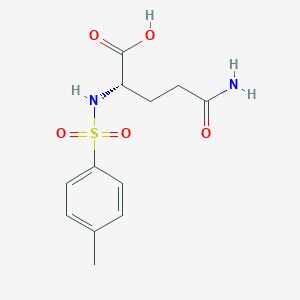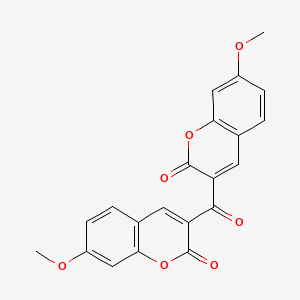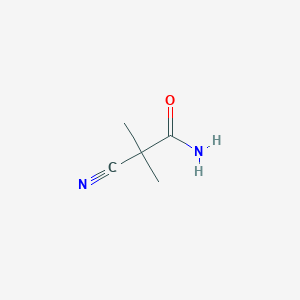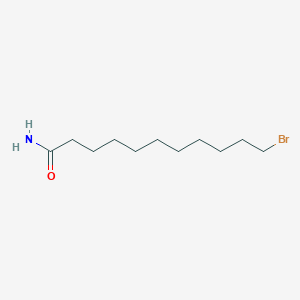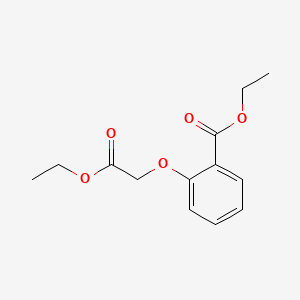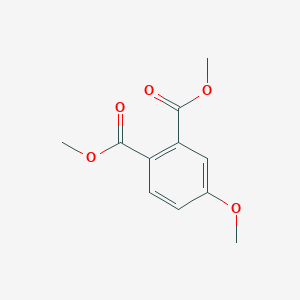
Dimethyl 4-methoxyphthalate
Descripción general
Descripción
Dimethyl 4-methoxyphthalate (D4MP) is a chemical compound used in a variety of scientific applications. It is an aromatic ester, which is a type of organic compound that contains an ester group and an aromatic ring. D4MP is a colorless, odorless solid that is soluble in water and other organic solvents. It is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
- Chemical Reactions and Derivatives : A study by Otsuji, Yabune, and Imoto (1969) discusses the reaction of dimethyl 4-methoxyphthalate in producing 2-chloro-2-methylthio-5-methoxy-1,3-indanedione. This highlights its role in complex chemical reactions and the formation of various derivatives (Otsuji, Yabune, & Imoto, 1969).
Environmental Applications
- Environmental Degradation Studies : Wang, Deng, and Yang (2014) investigated the degradation of dimethyl phthalate by persulfate at ambient temperature, assessing its feasibility for remediating contaminated soil and groundwater. This study is significant for environmental science, particularly in pollution control (Wang, Deng, & Yang, 2014).
Analytical Chemistry
- Detection in Environmental Samples : Zhang, Liu, Zhuang, and Hu (2011) developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for detecting dimethyl phthalate in environmental water samples. This indicates its relevance in analytical chemistry for monitoring environmental pollutants (Zhang, Liu, Zhuang, & Hu, 2011).
Photochemistry and Photophysics
- Photophysical and Photochemical Properties : Demirbaş et al. (2016) explored the photochemical and photophysical properties of novel phthalocyanines bearing triazole groups, where derivatives like dimethyl 4-methoxyphthalate could play a role. This research is crucial in understanding the behavior of these compounds under light exposure, which has implications in fields like photodynamic therapy (Demirbaş et al., 2016).
Synthesis of Bioactive Compounds
- Synthesis of Pharmaceuticals : Piskin, Canpolat, and Öztürk (2020) studied the synthesis and properties of a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. Dimethyl 4-methoxyphthalate derivatives could be relevant in such syntheses, especially for pharmaceutical applications in photodynamic therapy for cancer treatment (Piskin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
- Antimicrobial Activity : El-Mariah and Nassar (2008) investigated the synthesis of novel 2-pyridones containing sulfonamide moiety starting from dimethyl 4-(methoxymethylene)-2-pentenedioate, expecting these compounds to exhibit bactericidal and fungicidal activities (El-Mariah & Nassar, 2008).
Propiedades
IUPAC Name |
dimethyl 4-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-5-8(10(12)15-2)9(6-7)11(13)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKDXDNBSJCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352993 | |
| Record name | Dimethyl 4-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-methoxyphthalate | |
CAS RN |
22895-19-8 | |
| Record name | Dimethyl 4-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



